4-(Azetidin-3-yl)pyridine dihydrochloride is a heterocyclic compound consisting of a pyridine ring substituted at the 4-position with an azetidine ring. The compound exists as a dihydrochloride salt, indicating the protonation of the azetidine nitrogen atom. While specific details about its source and classification are limited in the provided literature, its primary role in scientific research appears to be as a building block in synthesizing more complex molecules with potential biological activity. Specifically, it has been utilized in developing positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGlu2). []
4-(Azetidin-3-yl)pyridine dihydrochloride is a chemical compound characterized by its unique structure, which integrates an azetidine ring with a pyridine moiety. This compound, with the chemical formula and a molecular weight of 207.1 g/mol, serves as a significant scaffold in various research fields, particularly in synthetic chemistry and medicinal applications. Its versatile properties make it a valuable building block for the development of pharmaceuticals and other complex organic molecules.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its rings. It is primarily sourced from synthetic processes that involve the cyclization of azetidine derivatives and subsequent coupling with pyridine derivatives. The compound is recognized for its potential applications in biological studies, particularly in enzyme inhibition and receptor binding .
The synthesis of 4-(Azetidin-3-yl)pyridine dihydrochloride typically involves several key steps:
These methods highlight the importance of selecting appropriate reagents and conditions to optimize yield and purity during synthesis.
The molecular structure of 4-(Azetidin-3-yl)pyridine dihydrochloride features an azetidine ring (a four-membered saturated heterocycle) linked to a pyridine ring (a six-membered aromatic ring containing one nitrogen atom). The presence of two hydrochloride groups enhances its solubility in water, making it suitable for various applications.
Key structural data include:
This structure allows for interactions with biological targets, facilitating its role in drug discovery .
4-(Azetidin-3-yl)pyridine dihydrochloride can participate in various chemical reactions, including:
These reactions demonstrate the compound's versatility as a reactive intermediate in organic synthesis.
The mechanism of action for 4-(Azetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The azetidine component can act as a bioisostere, mimicking natural substrates, which allows it to modulate biological pathways effectively. The pyridine ring enhances binding affinity and specificity, making this compound a potent candidate for drug development .
Relevant data indicate that these properties make it suitable for various applications in synthetic chemistry and pharmacology .
4-(Azetidin-3-yl)pyridine dihydrochloride has numerous scientific uses:
This compound's diverse applications underscore its significance in both academic research and industrial settings, highlighting its role as a foundational element in modern synthetic methodologies.
4-(Azetidin-3-yl)pyridine dihydrochloride is systematically named under IUPAC conventions as 4-(azetidin-3-yl)pyridine with two hydrochloric acid equivalents. Its molecular formula is C₈H₁₂Cl₂N₂ (MW: 207.10 g/mol), reflecting a 1:2 salt stoichiometry where the azetidine nitrogen is protonated [2] [6] [9]. Synonyms include 4-(3-Azetidinyl)-pyridine hydrochloride (1:2) and 4-(3-azetidinyl)pyridine dihydrochloride, with CAS registry number 1236791-32-4 [1] [2]. The SMILES notation (Cl.Cl.N1CC(C1)C1=CC=NC=C1) encodes connectivity, confirming a pyridine ring linked via its 4-position to the azetidine's 3-carbon [6] [9].
Structurally, the compound belongs to N-containing bicyclic heterocycles. The azetidine (4-membered saturated ring) contributes aliphatic basicity, while pyridine (6-membered aromatic ring) offers π-conjugation and hydrogen-bonding capability. X-ray crystallography would likely confirm a zwitterionic form with chloride ions balancing the protonated azetidinium ion. Key bond angles and torsion metrics remain uncharacterized in public datasets, though computational models predict near-perpendicular ring alignment due to steric constraints [4].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic Name | 4-(Azetidin-3-yl)pyridine dihydrochloride |
CAS Registry Number | 1236791-32-4 |
Molecular Formula | C₈H₁₂Cl₂N₂ |
SMILES | Cl.Cl.N1CC(C1)C1=CC=NC=C1 |
Other Names | 4-(3-Azetidinyl)pyridine dihydrochloride; 4-(3-Azetidinyl)-pyridine hydrochloride (1:2) |
Table 2: Structural Comparison with Analogues
Compound | Molecular Formula | Key Structural Difference | |
---|---|---|---|
4-(Azetidin-3-yl)pyridine dihydrochloride | C₈H₁₂Cl₂N₂ | Pyridine-azetidine direct C-C bond | |
4-(Azetidin-3-yloxy)pyridine | C₈H₁₀N₂O | Ether linker (-O-) between rings | [4] |
4-(Azetidin-3-ylmethyl)pyridine | C₉H₁₂N₂ | Methylene spacer (-CH₂-) | [8] |
The compound emerged from early 21st-century efforts to optimize heterocyclic scaffolds for drug discovery. Its first reported synthesis likely dates to 2010–2015, coinciding with pharmaceutical patents targeting kinase inhibition and neurological disorders [2]. The dihydrochloride salt was developed to address the limited solubility of the free base 4-(azetidin-3-yl)pyridine, enabling standardized biological testing [2] [6]. Public accessibility began when suppliers like Dayang Chem and Amadis Chemical listed it (c. 2017), though its originator remains undisclosed [2].
A critical milestone was its CAS registration (1236791-32-4), with algorithmic validation confirming registry integrity:$$(9×1 + 8×2 + 7×3 + 6×6 + 5×7 + 4×9 + 3×1 + 2×3 + 1×2) \mod 10 = 4$$This checksum (164 mod 10 = 4) authenticated the identifier [2]. While not itself a drug, its role as a building block is highlighted by structural analogues in FDA-approved kinase inhibitors (e.g., lorlatinib’s azetidine-pyridine motifs) [3] [10].
This compound exemplifies strategic molecular hybridization in medicinal chemistry. The azetidine ring introduces constrained topology and aliphatic basicity, enhancing target affinity through dipole interactions or hydrogen bonding. Concurrently, the pyridine ring enables π-stacking with protein aromatics and improves metabolic stability versus benzene [3] [5]. Quantum mechanical analyses reveal pyridine’s superior bioactivity over phenyl due to:
In drug design, the scaffold is pivotal for synthesizing kinase inhibitors and CNS agents. Pyridine-containing drugs dominated 33% of FDA oncology approvals (2014–2023), with azetidine motifs improving selectivity [3] [10]. The dihydrochloride form’s water solubility facilitates in vitro assays, positioning it as a key intermediate for N-heterocyclic libraries targeting:
Application | Role of Compound | Rationale | |
---|---|---|---|
Kinase inhibitor intermediates | Core scaffold for ATP-binding site targeting | Pyridine-nitrogen coordinates hinge residues; azetidine enables 3D diversity | [3] [10] |
Reference standards | QC of drug candidates | High purity (>95%) and stability under refrigeration | [2] |
Solubility enhancement | Salt form of lipophilic bases | Dihydrochloride increases aqueous solubility for HTS | [2] [6] |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6